6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine
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Overview
Description
6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine is a heterocyclic compound that features a fused furan and pyrimidine ring system
Preparation Methods
The synthesis of 6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by cyclization to form the fused ring system. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and the use of specific catalysts.
Chemical Reactions Analysis
6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Cyclization Reactions: Further cyclization can occur, potentially leading to more complex ring systems.
Common reagents used in these reactions include bases, acids, and specific catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the reagents and conditions used.
Scientific Research Applications
6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It may be used as a probe or tool compound in biological assays to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine include other fused heterocyclic systems, such as:
- 6-(Chloromethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine
- 6-(Hydroxymethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific bromomethyl group, which can be a versatile handle for further chemical modifications.
Properties
IUPAC Name |
6-(bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-5-8-3-7(4-10)13-9(8)12-6(2)11-5/h7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKSRMVQLTUVOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=NC(=N1)C)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.